

Benchmarking 6-Piperidinonicotinic Acid: A Comparative Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *6-Piperidinonicotinic acid*

Cat. No.: *B057397*

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This guide provides a comprehensive framework for benchmarking **6-piperidinonicotinic acid** against established industry standards across three potential, biologically relevant target classes: the G-protein coupled receptor GPR109A, nicotinic acetylcholine receptors (nAChRs), and protein kinases. Due to the limited publicly available data on the specific biological activity of **6-piperidinonicotinic acid**, this document serves as a methodological guide, offering the necessary protocols and comparative data on industry standards to enable a thorough evaluation of this compound.

Introduction to 6-Piperidinonicotinic Acid

6-Piperidinonicotinic acid is a derivative of nicotinic acid (niacin), characterized by a piperidine ring attached to the pyridine core. This structural modification suggests several potential pharmacological activities. As a nicotinic acid derivative, it may act as an agonist at the GPR109A receptor, a target for treating dyslipidemia and inflammation.^[1] The presence of the piperidine moiety, a common scaffold in central nervous system (CNS) active compounds, suggests potential interactions with neuronal targets such as nicotinic acetylcholine receptors. Furthermore, the general structure of **6-piperidinonicotinic acid** makes it a candidate for screening against various protein kinases, a major class of drug targets.

Benchmarking against GPR109A Agonists

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is the receptor for nicotinic acid and is involved in the inhibition of lipolysis in adipocytes.^[1] Agonists of this receptor are of interest for the treatment of dyslipidemia.

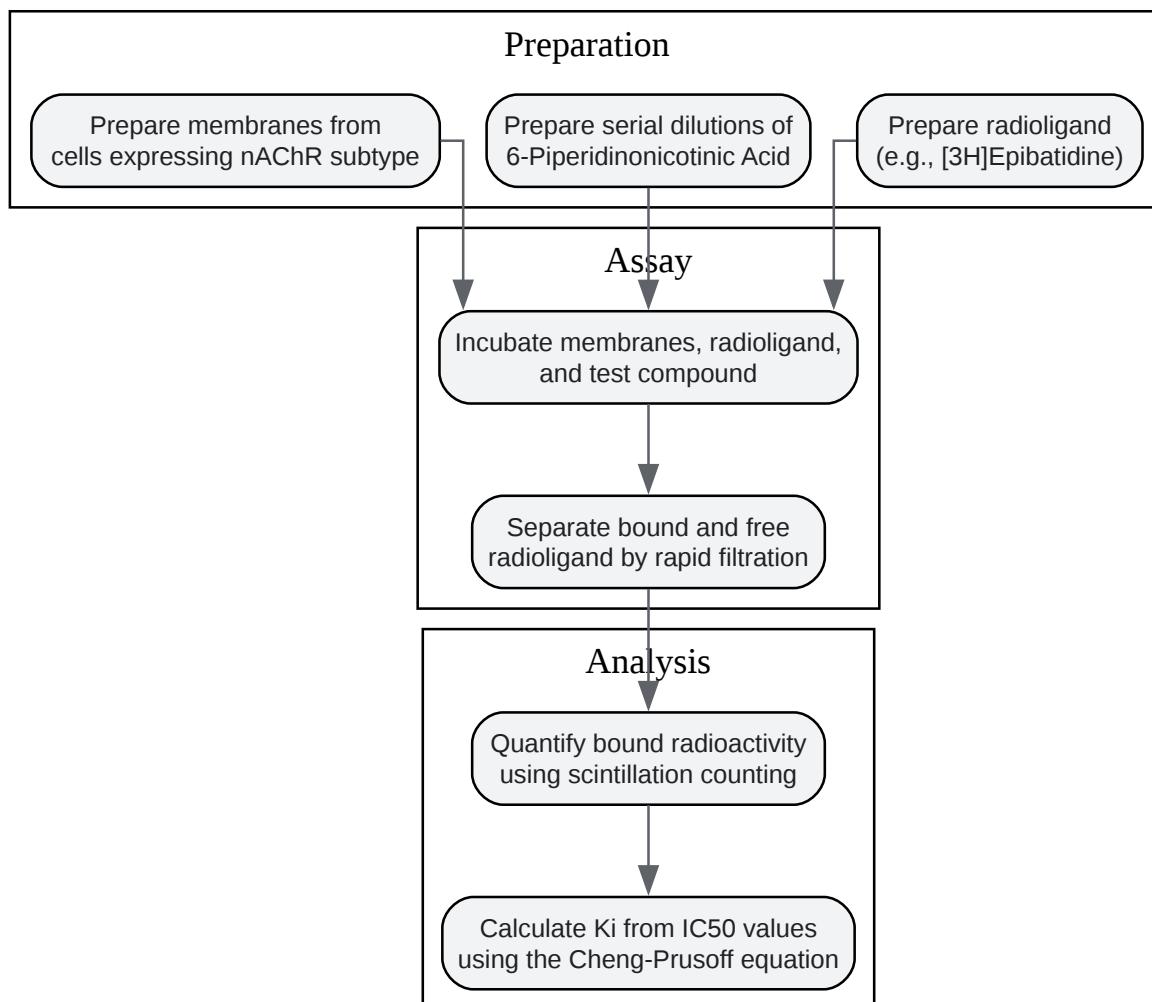
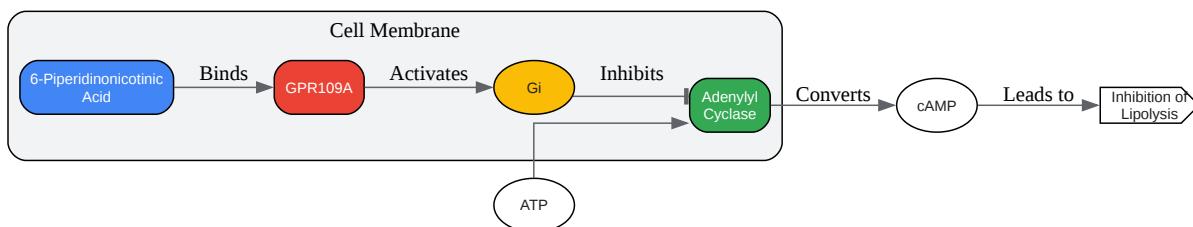
Industry Standard GPR109A Agonists

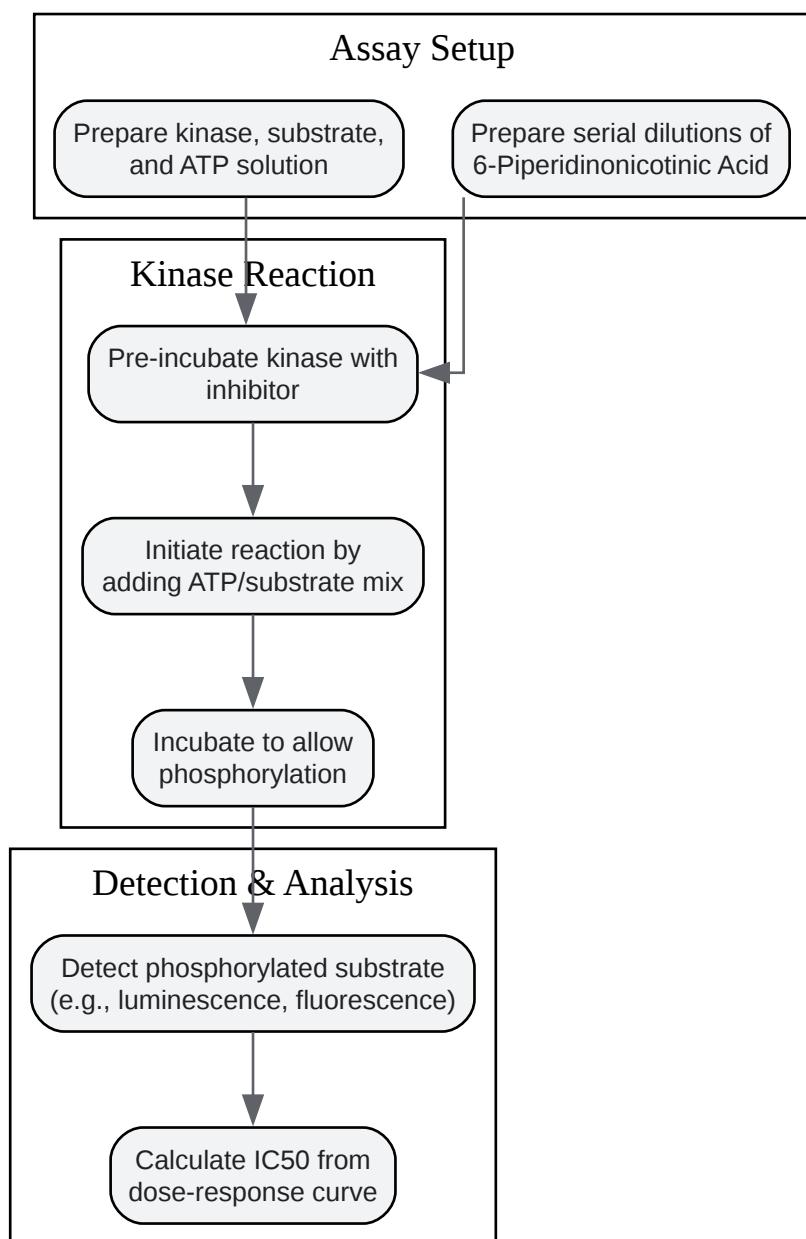
Niacin and Acipimox are well-characterized GPR109A agonists used in clinical practice, making them suitable industry standards for comparison.

| Compound | Target | EC50 (Human GPR109A) | Therapeutic Use |
|-------------------------|---------|----------------------|-----------------|
| Niacin (Nicotinic Acid) | GPR109A | ~1 μ M | Dyslipidemia |
| Acipimox | GPR109A | ~10 μ M | Dyslipidemia |

GPR109A Signaling Pathway

Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.





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References

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